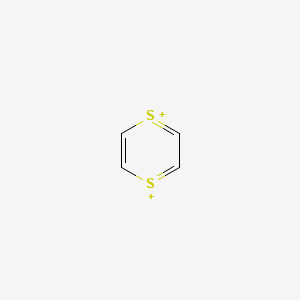

1,4-Dithiine-1,4-diium

Description

Contextualization within Heterocyclic Sulfur Chemistry

Heterocyclic compounds incorporating sulfur atoms are integral to numerous areas of chemistry, from materials science to medicinal chemistry. The 1,4-dithiin ring, a six-membered heterocycle with two sulfur atoms at opposing positions, is a notable member of this family. wikipedia.orgbeilstein-journals.org In its neutral form, 1,4-dithiin is a non-planar molecule, typically adopting a boat-like conformation. stackexchange.com This non-planarity is a consequence of the electronic structure of the molecule, which possesses 8 π-electrons. If the molecule were planar, it would be considered anti-aromatic according to Hückel's rule, a state of significant electronic destabilization. wikipedia.org To avoid this, the ring puckers, breaking the continuous conjugation of the π-system. stackexchange.com

The chemistry of 1,4-dithiins and their derivatives has been a subject of considerable attention, particularly in the context of their synthesis and redox behavior. beilstein-journals.orgbeilstein-journals.org They are often prepared through methods such as the condensation of α-mercaptocarbonyls. wikipedia.org The presence of the sulfur atoms imparts unique reactivity to the ring, making it a versatile building block in organic synthesis. beilstein-journals.orgbeilstein-journals.org However, the most striking feature of the 1,4-dithiin system is its ability to undergo reversible one- and two-electron oxidations, leading to the formation of a radical cation and, subsequently, the dicationic 1,4-dithiine-1,4-diium. researchgate.net This redox activity forms the basis of its growing importance in advanced chemical research.

Significance of Dicationic Species in Contemporary Chemical Science

Dicationic species, molecules or ions bearing two positive charges, have garnered increasing interest across the chemical sciences for their unique properties and diverse applications. magtech.com.cnresearchgate.net Their high charge density often leads to unusual bonding arrangements, reactivities, and electronic structures that differ significantly from their neutral or monocationic counterparts. nih.gov In recent years, the study of dicationic organic molecules has expanded beyond their traditional role as transient reactive intermediates to encompass their use as stable and isolable compounds with tailored functionalities.

A prominent area where dicationic species have made a significant impact is in the field of materials science, particularly in the development of novel ionic liquids. magtech.com.cnroyalsocietypublishing.orgprimescholars.com Dicationic ionic liquids, composed of a dication and two anions, often exhibit enhanced thermal stability and other desirable physicochemical properties compared to their monocationic analogues. magtech.com.cnresearchgate.net Furthermore, dicationic organic compounds are being explored for their potential in electronic materials, where their ability to exist in stable, oxidized states is a key advantage. researchgate.net The study of dicationic systems, such as 1,4-dithiine-1,4-diium, contributes to a deeper fundamental understanding of bonding, aromaticity, and electron transfer processes, pushing the boundaries of what is possible in molecular design and engineering.

Scope of Academic Inquiry into 1,4-Dithiine-1,4-diium Systems

The academic investigation into 1,4-dithiine-1,4-diium has been driven by a fundamental question: can a system that is non-aromatic in its neutral state become aromatic upon the removal of two electrons? Research has focused on the generation of this dication from its neutral 1,4-dithiin precursor and the subsequent characterization of its structure and electronic properties to definitively answer this question.

A pivotal study in this area involved the two-electron oxidation of a 1,4-dithiin derivative annelated with bicyclo[2.2.2]octene units. rsc.orgrsc.org This specific molecular design was chosen to enhance the stability of the resulting dication. The generation of the 1,4-dithiine-1,4-diium was achieved through chemical oxidation, and its properties were probed using a combination of experimental techniques and theoretical calculations. rsc.orgrsc.org

The primary evidence for the aromaticity of the 1,4-dithiine-1,4-diium comes from Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies. stackexchange.comrsc.org Aromatic compounds exhibit a characteristic diatropic ring current when placed in a magnetic field, which results in a significant downfield shift for protons outside the ring and an upfield shift for protons inside the ring. The NMR spectrum of the generated 1,4-dithiine-1,4-diium displayed these hallmark features, providing strong experimental support for its aromatic character. rsc.orgrsc.org

Theoretical calculations, including Nucleus-Independent Chemical Shift (NICS) calculations, have further substantiated these experimental findings. rsc.orgrsc.org NICS is a computational method used to assess the aromaticity of a molecule by calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current and, therefore, aromaticity. The calculated NICS values for the 1,4-dithiine-1,4-diium were strongly negative, confirming its aromatic nature. rsc.orgrsc.org

These research findings have established that the two-electron oxidation of a 1,4-dithiin transforms it from a non-aromatic, non-planar 8π-electron system into a planar, aromatic 6π-electron dication. This transformation is a compelling example of how the electronic properties of a molecule can be dramatically altered through redox chemistry.

Interactive Data Tables

Below are interactive tables summarizing key data related to 1,4-dithiin and its derivatives, based on findings from various research publications.

Table 1: Spectroscopic Data for Selected 1,4-Dithiine Derivatives and Related Compounds

| Compound | Technique | Key Observations | Reference(s) |

| 5,12-dioxo-5,12-dihydroanthro[2,3-b] beilstein-journals.orgCurrent time information in Bangalore, IN.dithiine-2,3-dicarbonitrile | IR (KBr, cm⁻¹) | 1624 (C=C), 3332 (NH), 1686 (C=O), 2226 (CN) | mdpi.com |

| Tetra 5,12-dioxo-5,12-dihydroanthro[2,3-b] beilstein-journals.orgCurrent time information in Bangalore, IN.dithiine-porphyrazine dye | UV-Vis (Ethanol, nm) | Soret band at 338, Q-bands at 663 and 752 | mdpi.com |

| Zn(II)-porphyrazine complex | UV-Vis (CH₂Cl₂, nm) | 342, 452 (shoulder), 672, 765 | mdpi.com |

| Co(II)-porphyrazine complex | UV-Vis (CH₂Cl₂, nm) | 337, 446 (shoulder), 668, 762 | mdpi.com |

| 1,4-Dithiin annelated with bicyclo[2.2.2]octene units dication | ¹H NMR | Downfield shift of olefinic protons | rsc.orgrsc.org |

| 1,4-Dithiin annelated with bicyclo[2.2.2]octene units dication | NICS(0) | -11.4 ppm | rsc.orgrsc.org |

Table 2: Electrochemical Data for Selected 1,4,2,5-Dithiadiazine Derivatives

| Compound | Eox (V vs. Ag/AgCl) | Note | Reference(s) |

| 3-Aryl-6-methylthio-1,4,2,5-dithiadiazine (aryl = phenyl) | 1.73 | Irreversible oxidation | rsc.org |

| 3-Aryl-6-methylthio-1,4,2,5-dithiadiazine (aryl = p-tolyl) | 1.65 | Irreversible oxidation | rsc.org |

| 3-Aryl-6-methylthio-1,4,2,5-dithiadiazine (aryl = p-chlorophenyl) | 1.55 | Irreversible oxidation | rsc.org |

Properties

CAS No. |

136449-43-9 |

|---|---|

Molecular Formula |

C4H4S2+2 |

Molecular Weight |

116.2 g/mol |

IUPAC Name |

1,4-dithiine-1,4-diium |

InChI |

InChI=1S/C4H4S2/c1-2-6-4-3-5-1/h1-4H/q+2 |

InChI Key |

ZYQPYAQDWMQMSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[S+]=CC=[S+]1 |

Origin of Product |

United States |

Structural Elucidation and Electronic Architecture of 1,4 Dithiine 1,4 Diium

Molecular Conformation and Geometry of the 1,4-Dithiine Core

The geometry of the six-membered ring in 1,4-dithiine and its derivatives is a critical determinant of their electronic properties. The conformation is heavily influenced by the number of π-electrons and the oxidation state of the sulfur atoms.

Neutral 1,4-dithiin is a heterocyclic compound containing a six-membered ring with two sulfur atoms and two carbon-carbon double bonds, creating a cyclic 8π-electron system. scispace.comresearchgate.nettandfonline.comnih.govwikipedia.org According to Hückel's rule, a planar 8π-electron system would be antiaromatic and thus highly unstable. wikipedia.orgstackexchange.com To circumvent this antiaromatic destabilization, the 1,4-dithiin ring adopts a non-planar conformation. wikipedia.orgstackexchange.combeilstein-journals.org

Experimental and theoretical studies have consistently shown that the preferred conformation for neutral 1,4-dithiin is a boat-like structure. scispace.comtandfonline.comnih.gov Crystal structure analysis reveals a distinct fold along the S---S axis, with a dihedral angle of 137.14°. stackexchange.com This puckering effectively disrupts the cyclic conjugation of the π-electrons, rendering the molecule non-aromatic with properties that are predominantly olefinic. tandfonline.comstackexchange.com While the boat conformation is the most stable, the energy barrier for the ring to invert through a planar transition state is relatively low, indicating a high degree of conformational flexibility. stackexchange.combeilstein-journals.org In certain substituted derivatives, external factors such as π-stacking interactions in the crystal lattice can compel the dithiin ring into a planar arrangement. stackexchange.com

The conformation of the 1,4-dithiine ring can be significantly altered by the oxidation of its sulfur atoms. Density Functional Theory (DFT) calculations have been employed to investigate the structures of various S-oxygenated derivatives. scispace.comresearchgate.netajol.info The degree of planarity is directly related to the oxidation state of the sulfur atoms.

The introduction of oxygen atoms does not immediately lead to a planar structure. Derivatives such as 1,4-dithiine-1-oxide, 1,4-dithiine-1,4-dioxide, and 1,4-dithiine-1,1,4-trioxide retain the characteristic boat conformation of the parent molecule. scispace.comajol.info A slight deviation is seen in 1,4-dithiine-1,1-dioxide, which adopts a shallow boat conformation. scispace.comajol.info

A dramatic shift to a planar geometry occurs in the fully oxidized 1,4-dithiine-1,1,4,4-tetraoxide. scispace.comresearchgate.netajol.info This planarization is attributed to the suppression of the pseudo Jahn-Teller effect (PJTE). researchgate.netscirp.orgscispace.com In the lower oxidation states, the PJTE induces out-of-plane distortions, but the formation of sulfone (SO₂) groups alters the electronic structure, increasing the energy gap between the ground and excited states and thereby stabilizing the planar configuration. researchgate.netscirp.org

| Compound | Chemical Formula | Conformation | Source |

|---|---|---|---|

| 1,4-Dithiine | C₄H₄S₂ | Boat | scispace.comresearchgate.net |

| 1,4-Dithiine-1-oxide | C₄H₄SOS | Boat | scispace.comajol.info |

| 1,4-Dithiine-1,1-dioxide | C₄H₄SO₂S | Shallow Boat | scispace.comajol.info |

| 1,4-Dithiine-1,4-dioxide | C₄H₄SOSO | Boat | scispace.comajol.info |

| 1,4-Dithiine-1,1,4-trioxide | C₄H₄SO₂SO | Boat | scispace.com |

| 1,4-Dithiine-1,1,4,4-tetraoxide | C₄H₄SO₂SO₂ | Planar | scispace.comresearchgate.netajol.info |

Planarity and Non-Planarity Considerations in Neutral 1,4-Dithiines

Aromaticity and Electron Delocalization in 1,4-Dithiine Dicationic Systems

The concept of aromaticity, typically associated with neutral 6π-electron systems like benzene, extends to charged species. The 1,4-dithiine dication serves as a classic example of dicationic aromaticity, generated through the two-electron oxidation of its neutral precursor. stackexchange.comrsc.org

The transformation of the 8π-electron neutral 1,4-dithiin into a 6π-electron dication results in a system that fulfills Hückel's (4n+2)π rule for aromaticity (with n=1). This theoretical prediction is strongly supported by both experimental data and computational analysis.

Experimental Evidence: Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence for aromaticity. In a derivative of the 1,4-dithiin dication, the proton signals located in the plane of the ring show a marked downfield shift of approximately 2.0 ppm compared to the neutral precursor. rsc.org This significant deshielding is indicative of a diamagnetic ring current, a definitive characteristic of an aromatic system. rsc.org

Theoretical Evidence: Computational chemistry corroborates the experimental findings.

Structural Changes: Theoretical optimizations at the B3LYP/6-31G* level show that upon two-electron oxidation, the dithiin ring undergoes significant geometric changes. The C–S single bonds shorten while the C=C double bonds elongate, and the molecule transitions from a boat to a planar conformation. rsc.org These changes signify enhanced cyclic π-electron delocalization, which is consistent with the establishment of aromatic character. rsc.org

Magnetic Criteria: The Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to probe aromaticity. A negative NICS value inside the ring indicates a diamagnetic ring current. For a 1,4-dithiin dication derivative, a large negative NICS value of -8.8 was calculated, providing strong theoretical support for its aromaticity. rsc.org

Energetic Stability: Calculations also show that for the parent 1,4-dithiin dication, the singlet ground state is more stable than the triplet state. rsc.org This is a crucial condition, as aromatic stabilization is a feature of the closed-shell singlet state.

| Property | Neutral Species | Dication (2²⁺) | Indication | Source |

|---|---|---|---|---|

| π-Electrons | 8 | 6 | Transition to Hückel system | stackexchange.comrsc.org |

| Conformation | Boat | Planar | Aromatic Stabilization | rsc.org |

| ¹H NMR Shift (Bridgehead H) | ~δ 3.5 ppm | ~δ 5.5 ppm | Diamagnetic Ring Current | rsc.org |

| NICS Value | Not reported as highly positive | -8.8 | Aromaticity | rsc.org |

| C-S Bond Length | Longer | Shorter | Increased π-delocalization | rsc.org |

| C=C Bond Length | Shorter | Longer | Increased π-delocalization | rsc.org |

The electronic structure of the neutral 1,4-dithiin is the foundation for the formation of the aromatic dication. As an 8π-electron system, the neutral molecule is inherently antiaromatic if planar. wikipedia.orgstackexchange.com The adoption of a non-planar boat conformation is a strategy to avoid this electronic penalty by breaking the cyclic overlap of p-orbitals. tandfonline.comstackexchange.combeilstein-journals.org

The process of two-electron oxidation removes two electrons from the π-system, fundamentally altering its nature. This conversion from a non-aromatic (or potentially antiaromatic) 8π system to a stable, aromatic 6π system is a powerful thermodynamic driving force. stackexchange.comrsc.org The significant gain in resonance energy associated with aromaticity overcomes the energy required for the conformational change from boat to planar, resulting in the stable, flat dicationic ring.

Theoretical and Experimental Evidence for Aromatic Character

Crystallographic Analysis Methodologies for 1,4-Dithiine-1,4-diium and Related Structures

Single-crystal X-ray diffraction is the definitive method for the structural elucidation of crystalline compounds like 1,4-dithiine derivatives and their dicationic salts. This technique provides precise atomic coordinates, allowing for the detailed determination of bond lengths, bond angles, and molecular conformation.

The typical workflow for the crystallographic analysis of these compounds involves several key steps:

Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. For dicationic species, this involves crystallization of a salt, such as a hexachloroantimonate salt.

Data Collection: A suitable crystal is mounted on a diffractometer, such as a Bruker SMART CCD area-detector, and irradiated with monochromatic X-rays. nih.gov The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles. nih.gov

Analysis: The final refined structure provides a detailed three-dimensional picture of the molecule. For neutral 1,4-dithiines, this confirms the non-planar boat conformation. nih.gov For the dication, it would be expected to confirm a planar geometry and allow for the analysis of bond length equalization, providing further evidence for aromaticity. The analysis also reveals details about the crystal packing and any intermolecular interactions, such as π-stacking or hydrogen bonding. stackexchange.comnih.gov

Data from these analyses are often deposited in crystallographic databases, such as the Crystallography Open Database (COD), making them accessible for further study. ugr.esugr.es

Single-Crystal X-ray Diffraction Techniques

The experimental workflow begins with the careful growth and selection of a suitable single crystal, which is then mounted on a diffractometer. Data is collected, often at low temperatures (e.g., 100-173 K) to minimize thermal vibrations and obtain higher resolution data. crystalexplorer.netcore.ac.uk Following data collection and reduction, the crystal structure is solved using direct methods, often employing software suites like SHELX. core.ac.uk The initial structural model is then refined against the experimental data to yield a precise and reliable representation of the molecular and crystal structure.

For a salt of 1,4-Dithiine-1,4-diium, SC-XRD would reveal the exact geometry of the cation, including the planarity or puckering of the dithiin ring, and the relative positions of the counter-anions. The table below shows illustrative crystallographic data for a related organic diium salt, showcasing the type of information obtained from an SC-XRD experiment.

Table 1: Example Crystallographic Data for a Piperazine-1,4-diium Salt This table presents data for a related diium compound to illustrate the parameters obtained from a single-crystal X-ray diffraction study. scribd.com

| Parameter | Value |

|---|---|

| Chemical Formula | (C₄H₁₂N₂)₂ (C₇H₃N₂O₇)₂ · 2H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1581 (4) |

| b (Å) | 10.3394 (6) |

| c (Å) | 11.2312 (6) |

| α (°) | 86.819 (2) |

| β (°) | 80.375 (2) |

| γ (°) | 72.880 (2) |

| Volume (ų) | 779.14 (8) |

| Z (Formula units/cell) | 1 |

| Final R indices [I>2σ(I)] | R1 = 0.0450, wR2 = 0.1256 |

Powder X-ray Diffraction for Structural Determination

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. rsc.org Instead of a single crystal, a finely powdered sample containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern consists of a series of peaks at specific angles, which serve as a fingerprint for the crystalline phase.

PXRD is crucial for confirming the phase purity of a synthesized batch of a 1,4-Dithiine-1,4-diium salt. The experimental powder pattern is typically compared with a pattern calculated from the high-resolution single-crystal X-ray diffraction data. core.ac.ukrasayanjournal.co.in A good match between the experimental and calculated patterns confirms that the bulk material consists of the same single phase identified by SC-XRD. Minor shifts in peak positions can sometimes be observed due to differences in the temperature at which the data was collected. core.ac.uk Furthermore, variations in peak intensities may indicate preferred orientation, a phenomenon where the crystallites in the powder are not perfectly randomly oriented. core.ac.uk

Hirshfeld Surface Analysis and Intermolecular Interactions

To understand how 1,4-Dithiine-1,4-diium cations and their associated anions pack in the solid state, Hirshfeld surface analysis is employed. This computational tool provides a visual and quantitative description of intermolecular interactions within a crystal. nih.govfrontiersin.org The Hirshfeld surface is a unique boundary defined for a molecule within a crystal, where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

Key properties mapped onto this surface include d_norm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. nih.gov These red spots are indicative of close intermolecular contacts, such as hydrogen bonds.

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Piperazine-1,4-diium Salt scribd.com This table illustrates the type of quantitative data derived from fingerprint plots, showing the relative importance of different interactions in stabilizing the crystal structure.

| Interaction Type | Contribution (%) |

|---|---|

| O···H / H···O | 46.8 |

| H···H | 21.7 |

| C···H / H···C | 9.8 |

| N···H / H···N | 8.9 |

| O···C / C···O | 3.8 |

| O···O | 3.2 |

| C···C | 2.3 |

| N···C / C···N | 1.7 |

Energy Framework Calculations in Solid-State Structures

Energy framework analysis is a powerful computational method for visualizing and quantifying the energetic landscape of a crystal lattice. nih.gov This approach, typically performed using software like CrystalExplorer, calculates the interaction energies between pairs of molecules in a crystal structure. core.ac.uk The total interaction energy is dissected into its constituent components: electrostatic, polarization, dispersion, and exchange-repulsion. crystalexplorer.net

E_tot = k_ele * E_ele + k_pol * E_pol + k_dis * E_dis + k_rep * E_rep

These pairwise interaction energies are then represented graphically as cylinders connecting the centroids of interacting molecules. core.ac.uk The radius of the cylinders is proportional to the strength of the interaction, providing an intuitive visual map of the crystal's supramolecular architecture. core.ac.uk Different colors are used to represent the dominant energy components, such as red for electrostatic and green for dispersion. scribd.com This analysis reveals the topology of the packing, highlighting the directions of the strongest interactions and helping to rationalize the material's physical properties. For an ionic compound like a 1,4-Dithiine-1,4-diium salt, electrostatic forces are expected to be the dominant stabilizing interactions.

Molecular Orbital Theory and Electronic Structure Analysis

Understanding the electronic behavior of the 1,4-Dithiine-1,4-diium cation requires an analysis of its molecular orbitals, which govern its reactivity, optical properties, and electronic conductivity.

Frontier Molecular Orbitals (HOMO-LUMO) Interplay

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and electronic excitability.

For the 1,4-Dithiine-1,4-diium cation, theoretical methods like Density Functional Theory (DFT) are used to calculate the energies and visualize the spatial distributions of these orbitals. Due to the positive charges, the HOMO and LUMO energy levels would be significantly lower (more stabilized) compared to the neutral 1,4-dithiine molecule. The distribution of these orbitals would show where electron density is most likely to be removed from or added to, providing insights into its potential as an electron acceptor.

Table 3: Calculated Frontier Orbital Energies for Neutral 1,4-Dithiine This table provides reference values for the parent neutral molecule, calculated via ab initio methods, to contextualize the electronic structure of the diium cation.

| Orbital | Energy (eV) |

|---|---|

| LUMO | -0.38 |

| HOMO | -7.15 |

| ΔE (Gap) | 6.77 |

Spin-Polarized Band-Structure Calculations for Radical Cations

When the 1,4-Dithiine-1,4-diium dication undergoes a one-electron reduction, it forms a radical cation. This species, having an unpaired electron, is an open-shell system. To accurately describe the electronic structure of such a radical in the solid state, standard band-structure calculations are insufficient. Instead, spin-polarized band-structure calculations are required.

This theoretical approach calculates separate electronic band structures for spin-up and spin-down electrons. The analysis of these spin-resolved band structures is crucial for understanding the magnetic properties and electrical conductivity of the material. By examining the density of states near the Fermi level for each spin channel, one can predict whether the material will behave as a conductor, semiconductor, or insulator. Such calculations are vital for designing novel molecular materials with specific electronic or spintronic functionalities.

Electron Localization Effects in Charged Species

The electronic structure and geometry of the 1,4-dithiine ring system undergo significant changes upon the formation of charged species, particularly the 1,4-dithiine-1,4-diium dication. In its neutral state, 1,4-dithiin is a non-planar molecule with a boat conformation, a consequence of it being an 8π electron system which would be anti-aromatic if planar. wikipedia.orgstackexchange.com This non-planarity prevents significant conjugation between the two vinyl sulfide (B99878) units. However, the removal of two electrons to form the dication fundamentally alters the electronic landscape, leading to pronounced electron delocalization.

The 1,4-dithiine-1,4-diium cation is generated through a two-electron oxidation of the neutral 1,4-dithiin. stackexchange.com This process results in a 6π electron system within the six-membered ring, which is consistent with Hückel's rule for aromaticity. Consequently, the dication exhibits significant aromatic character. stackexchange.comrsc.org This induced aromaticity is the primary driver for a substantial conformational change from the boat-like structure of the neutral species to a planar geometry in the dication. rsc.org This planarization allows for effective p-orbital overlap around the ring, facilitating the delocalization of the π-electrons.

Experimental and theoretical studies on a 1,4-dithiin dication annelated with bicyclo[2.2.2]octene units have provided direct evidence for this aromaticity. rsc.org NMR spectroscopic data and theoretical calculations on this stable dication confirmed a diatropic ring current, a hallmark of an aromatic system. rsc.org While a crystal structure of the parent, unsubstituted 1,4-dithiine-1,4-diium has not been reported, computational studies and data from derivatives provide a clear picture of the structural changes.

The transition from a localized electron system in the neutral molecule to a delocalized aromatic system in the dication is evident in the bond lengths. In neutral 1,4-dithiin derivatives, there is a clear distinction between the C=C double bonds and the S-C single bonds. nih.gov Upon formation of the dication, the bond lengths are expected to equalize, reflecting the delocalized π-system. Theoretical calculations on thianthrene (B1682798), a dibenzo-1,4-dithiin, show that while the neutral molecule is bent, the radical cation becomes planar, further supporting the tendency for planarization in charged 1,4-dithiin systems. rsc.org

The change in electron localization can be further understood by considering the molecular orbitals of the system. In the neutral 1,4-dithiin, the highest occupied molecular orbital (HOMO) is a π-type orbital, and the molecule's puckered shape is a strategy to avoid the destabilizing effects of antiaromaticity. scirp.org Oxidation removes two electrons from this system, leading to a stabilization of the planar conformation, which maximizes π-electron delocalization. This phenomenon can be described in the context of the Pseudo Jahn-Teller effect, where the puckering of the neutral molecule is driven by the vibronic coupling between the ground state and an excited state, a coupling that is removed upon oxidation to the dication. scirp.org

The following tables summarize the key structural and electronic differences between neutral 1,4-dithiin systems and the 1,4-dithiine-1,4-diium dication.

Table 1: Comparison of Structural Parameters for Neutral and Dicationic 1,4-Dithiin Species

| Parameter | Neutral 1,4-Dithiin Derivative | 1,4-Dithiine-1,4-diium (Predicted/Inferred) | Reference |

| Conformation | Boat | Planar | stackexchange.comrsc.orgnih.gov |

| S-C-C-S Torsion Angle | -70.39 (17)° (in a dihydro derivative) | ~0° | rsc.orgnih.gov |

| S-C Bond Lengths (Å) | 1.7391(19) and 1.7795(18) | Expected to be intermediate and more uniform | nih.gov |

| C=C Bond Length (Å) | ~1.34 | Expected to be longer, approaching aromatic C-C bond length | vulcanchem.com |

Table 2: Spectroscopic and Computational Evidence for Aromaticity in 1,4-Dithiine-1,4-diium

| Evidence Type | Observation | Implication | Reference |

| NMR Spectroscopy | Downfield chemical shifts for ring protons in an annelated dication | Presence of a diatropic ring current, characteristic of aromaticity | rsc.org |

| Theoretical Calculations (NICS) | Negative Nucleus-Independent Chemical Shift (NICS) values calculated for the dication ring | Magnetic criterion for aromaticity is met | rsc.org |

| Computational Geometry | Optimized geometry is planar | Favorable conformation for π-electron delocalization | rsc.orgrsc.org |

| HOMO-LUMO Gap | The HOMO of a neutral dithiin is mainly localized on the 1,4-dithiine moiety. Oxidation leads to a stabilized, delocalized system. | The driving force for planarization and delocalization upon forming the charged species. | rsc.org |

Advanced Synthetic Strategies for 1,4 Dithiine 1,4 Diium Precursors and Analogs

Cyclization and Annulation Pathways for 1,4-Dithiine Formation

The construction of the 1,4-dithiine ring can be achieved through various cyclization and annulation strategies. These methods often involve the formation of two carbon-sulfur bonds to close the six-membered ring.

Condensation Reactions of α-Mercaptocarbonyl Compounds

A classical and widely utilized method for synthesizing 1,4-dithiins involves the condensation of α-mercaptocarbonyl compounds or their synthetic equivalents. wikipedia.org This approach is based on the self-condensation of two molecules of an α-mercaptocarbonyl compound, where the thiol group of one molecule reacts with the carbonyl group of another, and vice-versa, ultimately leading to the formation of the 1,4-dithiine ring after dehydration.

For instance, the parent 1,4-dithiin can be prepared by heating the acetal (B89532) HSCH₂CH(OEt)₂. wikipedia.org A practical, high-yield, one-step synthesis of 1,4-dithiin has been developed from the commercially available 1,4-dithiane-2,5-diol, which serves as a precursor to mercaptoacetaldehyde. researchgate.netresearchgate.net This diol undergoes a double dehydration to furnish the 1,4-dithiin ring. beilstein-journals.org

The reaction of α-haloketones with appropriate sulfur nucleophiles is another variation of this strategy. For example, the reaction between 1,2-disubstituted benzenes and an α-haloethanal ketal under basic conditions can yield benzo-fused 1,4-dithiins. sci-hub.se

Transition Metal-Free Synthesis from Alkynes and Elemental Sulfur

Recent advancements have led to the development of transition-metal-free methods for the synthesis of 1,4-dithiins. A notable example is the reaction of alkynes with elemental sulfur. rsc.orgresearchgate.net This methodology provides a straightforward and operationally simple protocol to construct a diverse range of 1,4-dithiins with high regioselectivity and under mild reaction conditions. rsc.orgresearchgate.net

The reaction likely proceeds through the formation of a sulfur-centered radical or anionic species that adds to the alkyne, followed by cyclization. This approach is attractive due to the ready availability and low cost of elemental sulfur and the avoidance of potentially toxic and expensive transition metal catalysts. researchgate.net Research has demonstrated the synthesis of various 1,4-dithiins and their selenium analogs (1,4-diselenins) using this method. rsc.orgresearchgate.net

Table 1: Examples of Transition Metal-Free Synthesis of 1,4-Dithiins

| Alkyne Substrate | Sulfur Source | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Elemental Sulfur (S₈) | Cs₂CO₃, DMF, 80 °C | 2,5-Diphenyl-1,4-dithiin (B14170245) | High | rsc.org |

| 1-Octyne | Elemental Sulfur (S₈) | K₂CO₃, DMSO, 90 °C | 2,5-Dihexyl-1,4-dithiin | Good | rsc.org |

Halogen-Catalyzed Cyclocondensation Approaches

Iodine has been shown to be an effective catalyst for the synthesis of 1,4-dithiins from β-ketothioamides (KTAs). chim.itresearchgate.net By controlling the amount of iodine, different reaction pathways can be triggered, leading to either 1,3-thiazolines or 1,4-dithiines. chim.it When an excess of iodine is used, the homocoupling of β-ketothioamides occurs, yielding symmetrical 1,4-dithiine derivatives. chim.it This method is characterized by its high regioselectivity, mild reaction conditions, and short reaction times. chim.it

The proposed mechanism involves the deprotonation of the KTA followed by reaction with iodine to form a key intermediate. Two molecules of this intermediate can then react via nucleophilic substitution and subsequent tautomerization to generate the 1,4-dithiine ring. chim.it

Synthesis of Dihydro-1,4-dithiine Systems

Dihydro-1,4-dithiins are important precursors and analogs of 1,4-dithiines. They can be readily oxidized to form the corresponding 1,4-dithiins or can be functionalized to introduce a variety of substituents.

Reactions Involving Organic Thiosulfates and Carbonyl Compounds

A method that avoids the use of odorous dithiol reagents involves the reaction of organic thiosulfates, also known as Bunte salts, with α-hydroxyketones (acyloins) or α-halocarbonyl compounds. google.comepo.org This approach provides a convenient route to dihydro-1,4-dithiin compounds. google.comepo.org

The reaction of an acyloin with a Bunte salt, or an α-halocarbonyl compound with a Bunte salt, results in the formation of the dihydro-1,4-dithiin ring. google.comepo.org For example, the reaction of acetoin (B143602) (3-hydroxybutan-2-one) with sodium ethylene (B1197577) thiosulfate (B1220275) under acidic conditions and gentle reflux yields 2,3-dihydro-5,6-dimethyl-1,4-dithiin. google.com This method can be catalyzed by a phase-transfer catalyst. google.com

Table 2: Synthesis of Dihydro-1,4-dithiins using Organic Thiosulfates

| Carbonyl Compound | Organic Thiosulfate | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetoin | Sodium ethylene thiosulfate | HCl (cat.), H₂O, reflux | 2,3-Dihydro-5,6-dimethyl-1,4-dithiin | google.com |

| α-Chloroacetone | Sodium ethylene thiosulfate | Base, solvent | 5-Methyl-2,3-dihydro-1,4-dithiin | epo.org |

Preparation of Functionalized 1,4-Dithiine Scaffolds

The ability to introduce functional groups onto the 1,4-dithiine ring is crucial for tuning its electronic properties and for its application in more complex molecular architectures. researchgate.net

One approach to functionalized 1,4-dithiins is through the ring expansion of substituted 1,3-dithiolanes. thieme-connect.com Treatment of 1,3-dithiolanes with reagents like tert-butyl hypochlorite (B82951) can lead to the formation of dihydro-1,4-dithiins in high yields under mild conditions and with short reaction times. thieme-connect.com

Direct C-H functionalization of the 1,4-dithiin scaffold has also been achieved using modern metalation techniques. acs.orgnih.gov The use of TMP-magnesium and -zinc bases (TMP = 2,2,6,6-tetramethylpiperidide) allows for the facile magnesiation and zincation of the 1,4-dithiin ring. acs.org The resulting organometallic intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups, leading to polyfunctionalized 1,4-dithiins. acs.org This method can also be applied sequentially to produce 2,3-disubstituted 1,4-dithiins. acs.org

Furthermore, dihydro-1,4-dithiin systems can serve as versatile platforms for creating functionalized molecules. For instance, an organolithium reagent derived from a protected (5,6-dihydro-1,4-dithiin-2-yl)methanol (B15534693) has been utilized as a three-carbon homologating agent in the synthesis of complex molecules, including nucleoside analogues and iminosugars. mdpi.com The dihydro-1,4-dithiin moiety in these structures acts as a masked divinylcarbinol that can be unraveled stereoselectively. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-Dithiine |

| 1,4-Dithiine-1,4-diium |

| α-Mercaptocarbonyl |

| HSCH₂CH(OEt)₂ |

| 1,4-Dithiane-2,5-diol |

| Mercaptoacetaldehyde |

| Benzo-fused 1,4-dithiins |

| α-Haloketone |

| 1,4-Diselenin |

| β-Ketothioamide (KTA) |

| 1,3-Thiazoline |

| Dihydro-1,4-dithiin |

| Organic thiosulfate (Bunte salt) |

| α-Hydroxyketone (Acyloin) |

| Acetoin (3-Hydroxybutan-2-one) |

| Sodium ethylene thiosulfate |

| 2,3-Dihydro-5,6-dimethyl-1,4-dithiin |

| 1,3-Dithiolane |

| tert-Butyl hypochlorite |

| TMP-magnesium base |

| TMP-zinc base |

| (5,6-Dihydro-1,4-dithiin-2-yl)methanol |

| Divinylcarbinol |

| Phenylacetylene |

| 2,5-Diphenyl-1,4-dithiin |

| 1-Octyne |

| 2,5-Dihexyl-1,4-dithiin |

| Diphenylacetylene |

| 2,3,5,6-Tetraphenyl-1,4-dithiin |

| α-Chloroacetone |

| 5-Methyl-2,3-dihydro-1,4-dithiin |

| Phenacyl chloride |

| 5-Phenyl-2,3-dihydro-1,4-dithiin |

| 2,3-disubstituted-1,4-dithiins |

| Nucleoside analogues |

Metalation Reactions for Regioselective Functionalization

The functionalization of the 1,4-dithiin ring system is a key step in the synthesis of advanced precursors for 1,4-dithiine-1,4-diium salts and their analogs. Metalation reactions have emerged as a powerful tool for achieving regioselective substitution on the dithiin scaffold. researchgate.netbeilstein-journals.org The choice of metalating agent and reaction conditions is crucial for controlling the position of functionalization and preventing undesirable side reactions, such as ring-opening. beilstein-journals.org

Early methods involving strong bases like organolithium reagents often required extremely low temperatures (e.g., -110 °C) to generate the lithiated 1,4-dithiin species. beilstein-journals.org Even under these conditions, the stability of the intermediate is limited. For instance, attempts to alkylate lithiated 1,4-dithiin with methyl iodide at -70 °C were unsuccessful, leading to ring fragmentation. beilstein-journals.org However, trapping the lithiated intermediate with a more reactive sulfanylation reagent can yield the desired product, albeit with the formation of byproducts. beilstein-journals.org

More recent advancements have introduced milder and more stable organometallic reagents. The use of TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, has proven highly effective for the magnesiation and zincation of the 1,4-dithiin scaffold. researchgate.netbeilstein-journals.org These reactions can be performed at significantly higher temperatures (e.g., -40 °C to 0 °C) compared to lithiation, affording stable heteroaryl-magnesium and heteroaryl-zinc intermediates. beilstein-journals.org This enhanced stability allows for subsequent functionalization, including cross-coupling reactions, to produce polyfunctionalized 1,4-dithiins. researchgate.netbeilstein-journals.org A second metalation can also be achieved with the same TMP bases, leading to the formation of 2,3-disubstituted-1,4-dithiins. researchgate.net

The regioselectivity of these metalation reactions allows for precise control over the substitution pattern on the dithiin ring, which is essential for tuning the electronic and steric properties of the final 1,4-dithiine-1,4-diium compounds.

Table 1: Metalation Agents for 1,4-Dithiin Functionalization

| Metalating Agent | Substrate | Temperature | Intermediate | Outcome/Application | Citations |

|---|---|---|---|---|---|

| Organolithium Reagents | 1,4-Dithiin | -110 °C | Lithiated 1,4-dithiin | Unstable at higher temperatures; can be trapped with reactive electrophiles. | beilstein-journals.org |

| TMPMgCl·LiCl | 1,4-Dithiin | -40 °C | Magnesiated 1,4-dithiin | Stable intermediate; allows for regioselective functionalization and subsequent coupling reactions. | researchgate.netbeilstein-journals.org |

Stereocontrolled Alkylation Strategies

Stereocontrolled alkylation is a critical strategy for introducing chiral centers into precursors of 1,4-dithiine-1,4-diium analogs, influencing their three-dimensional structure and properties. A particularly effective approach involves the use of 5,6-dihydro-1,4-dithiin derivatives. beilstein-journals.org

Research by Palumbo and coworkers demonstrated that lithiated 5,6-dihydro-1,4-dithiins exhibit greater stability compared to their fully unsaturated 1,4-dithiin counterparts. beilstein-journals.org These lithiated species are resistant to β-elimination and can survive at temperatures up to -70 °C, which expands the range of applicable electrophiles to include less activated ones like secondary alkylating agents. beilstein-journals.org This stability makes 5,6-dihydro-1,4-dithiins excellent building blocks for Corey-Seebach-type alkylation reactions. beilstein-journals.org

In this context, the lithiated 5,6-dihydro-1,4-dithiin acts as a cis-vinyl anion equivalent. beilstein-journals.org This allows for the stereocontrolled synthesis of various adducts. The reaction of these lithiated intermediates with aldehydes, ketones, or epoxides provides access to functionalized dihydrodithiins with controlled stereochemistry. beilstein-journals.org For instance, the addition to aldehydes can be facilitated by Lewis acids like titanium(IV) isopropoxide to enhance reactivity. beilstein-journals.org The resulting products can then be further manipulated, with the dithiin ring serving as a latent functional group that can be cleaved or modified in subsequent synthetic steps. beilstein-journals.org This methodology provides a reliable pathway for the stereoselective synthesis of complex molecules, including precursors for chiral 1,4-dithiine-1,4-diium systems.

Table 2: Stereocontrolled Alkylation of 5,6-Dihydro-1,4-dithiin Precursors

| Precursor | Reagent | Electrophile | Key Feature | Product Type | Citations |

|---|---|---|---|---|---|

| 5,6-Dihydro-1,4-dithiin | Organolithium Reagents (e.g., BuLi) | Aldehydes, Ketones, Epoxides, Alkyl Halides | Lithiated intermediate acts as a stable cis-vinyl anion equivalent. | Stereocontrolled functionalized 5,6-dihydro-1,4-dithiins. | beilstein-journals.org |

Reactivity Profiles and Mechanistic Investigations of 1,4 Dithiine 1,4 Diium Systems

Redox Chemistry of 1,4-Dithiines: Formation of Radical Cations and Dications

The 1,4-dithiin motif is well-regarded for its capacity to undergo reversible redox reactions, leading to the formation of stable radical cations and dications. researchgate.net This characteristic underpins its potential in the realm of organic electronic materials.

The generation and characterization of 1,4-dithiine radical cations and dications are commonly investigated using electrochemical techniques, particularly cyclic voltammetry. rsc.org This method allows for the study of the electronic properties of these species. For instance, bis researchgate.netbenzothieno researchgate.netresearchgate.netthiazines (BBTTs), which are electron-rich S,N-heteropentacenes, have been studied for their potential as charge transport materials. rsc.org The radical cations and dications of all three regioisomers of N-p-fluorophenyl-BBTT have been successfully prepared through chemical oxidation using antimony pentachloride. rsc.org The choice of solvent, temperature, and the number of equivalents of the oxidant allows for controlled access to either the radical cation or the dication. rsc.org

The electronic structure of the resulting radical cations has been assessed using EPR spectroscopy, while the dicationic structures were characterized by NMR spectroscopy. rsc.org In a related system, a p-tert-butylphenyl substituted 4H-dithieno[2,3-b:3′,2′-e] researchgate.netresearchgate.netthiazine was synthesized and its electronic properties, along with those of its radical cation and dication oxidation products, were investigated using UV/Vis spectroscopy, cyclic voltammetry, and spectroelectrochemistry. rsc.org The radical cation and dication were generated by oxidation with antimony(V) pentachloride, yielding stable, deeply colored salts. rsc.org EPR spectroscopy of the radical cation revealed hyperfine coupling with the nitrogen nucleus and α-thienyl protons, while the dication was found to be EPR silent. rsc.org

Table 1: Electrochemical Data for Selected 1,4-Dithiine Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Method | Reference |

|---|---|---|---|

| N-p-fluorophenyl-syn-syn-BBTT | Not specified | Cyclic Voltammetry | rsc.org |

| N-p-fluorophenyl-syn-anti-BBTT | Not specified | Cyclic Voltammetry | rsc.org |

| N-p-fluorophenyl-anti-anti-BBTT | Not specified | Cyclic Voltammetry | rsc.org |

| p-tert-butylphenyl substituted 4H-dithieno[2,3-b:3′,2′-e] researchgate.netresearchgate.netthiazine | Not specified | Cyclic Voltammetry | rsc.org |

The reversible redox behavior of the 1,4-dithiin motif makes it an attractive component for organic electronic applications. researchgate.net The stability of the generated radical cations and dications is a key factor. For example, the radical cations of bis researchgate.netbenzothieno researchgate.netresearchgate.netthiazines (BBTTs) exhibit high semiquinone formation constants (KSEM), indicating remarkable stability against disproportionation into the reduced BBTT and the dication. rsc.org This stability is crucial for their potential use in materials for batteries, OLEDs, and DSSCs. rsc.org

Thianthrene (B1682798), which contains a dibenzo-fused 1,4-dithiine ring, demonstrates this reversible redox behavior. In its neutral state, it has a bent structure, but upon oxidation to its radical cation state, it becomes planar. rsc.org This change in geometry, coupled with its redox activity, is being explored for applications in supramolecular chemistry and as cathode materials. rsc.org Furthermore, π-extended thianthrenes have been developed for use in materials exhibiting room-temperature phosphorescence, thermally activated delayed fluorescence (TADF), and semiconductivity. rsc.org The electronic properties of these materials can be tuned by their molecular structure. For instance, DFT calculations on a π-extended thianthrene derivative showed that the HOMO is primarily located on the 1,4-dithiine moiety, while the LUMO is partially localized on the extended phenanthrene (B1679779) portion. rsc.org

Electrochemical Generation and Characterization

[3+3] Annulation and Cycloaddition Reactions

1,4-Dithiine systems exhibit diverse reactivity in cycloaddition and annulation reactions, enabling the synthesis of complex heterocyclic structures.

The "chameleon-like" reactivity of certain precursors is exploited in [3+3] annulation reactions to construct the 1,4-dithiine core and related heterocycles. For example, pyridinium (B92312) 1,4-zwitterionic thiolates have been used to assemble the 1,4-oxathiin (B13834599) core through a [3+3] annulation with iodonium (B1229267) ylides of cyclic 1,3-diketones. researchgate.net This method allows for the synthesis of various bicyclic 1,4-oxathiin derivatives under mild, copper(I)-catalyzed conditions. researchgate.net While this example illustrates the principle for a related oxygen-containing heterocycle, the concept of using versatile building blocks in annulation strategies is central to modern heterocyclic chemistry.

1,4-Dithiine derivatives can function as either dienophiles or dienes in Diels-Alder reactions, a powerful tool for constructing six-membered rings. beilstein-journals.org When functioning as dienophiles, electron-withdrawing substituents on the 1,4-dithiin ring enhance their reactivity. acs.org For instance, 1,4-dithiintetracarboxylic N,N′-dimethyldiimide and its corresponding dianhydride react smoothly with electron-rich anthracenes to form Diels-Alder adducts in high yields, often proceeding through charge-transfer complexes. researchgate.netacs.org The planarity of the dithiin ring, promoted by these substituents, is considered favorable for both the formation of the charge-transfer complex and the subsequent cycloaddition. acs.org

Conversely, 1,4-dithiine derivatives can also act as dienes. A facile synthesis for 2,6-divinyl-1,4-dithiin has been reported, and its utility as a reactive diene was demonstrated in the synthesis of various thianthrene derivatives through Diels-Alder reactions. thieme-connect.com Furthermore, tethering dienes with a temporary 1,4-dithiane-type ring can lock them into the reactive single-cis conformation, enhancing their Diels-Alder reactivity. beilstein-journals.org

Table 2: Examples of Diels-Alder Reactions with 1,4-Dithiine Derivatives This is an interactive table. Click on the headers to sort the data.

| 1,4-Dithiine Derivative | Reaction Partner | Role of Dithiine | Product Type | Reference |

|---|---|---|---|---|

| 1,4-Dithiintetracarboxylic N,N′-dimethyldiimide | Anthracene (B1667546) | Dienophile | Adduct | researchgate.netacs.org |

| 1,4-Dithiintetracarboxylic dianhydride | Anthracene | Dienophile | Adduct | acs.org |

| 2,6-Divinyl-1,4-dithiin | Not specified | Diene | Thianthrene derivative | thieme-connect.com |

| Chlorinated 1,4-dithiin-derived dienophile | Not specified | Dienophile | Congested ring systems | beilstein-journals.org |

Derivatives of 1,4-dithiine can serve as precursors to stabilized allyl cations, which are valuable intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered rings. researchgate.netbeilstein-journals.org Specifically, (5,6-dihydro-1,4-dithiin-2-yl)methanol (B15534693) readily generates a sulfur-substituted allylic cation upon treatment with a protic acid. researchgate.netnih.gov This cation is stabilized by resonance as a vinyl thionium (B1214772) species and engages in a stepwise [3+2] cycloaddition with a variety of conjugated olefins, such as styrenes. researchgate.netresearchgate.net This method provides rapid access to diverse cyclopentanoid scaffolds with high regio- and stereoselectivity. researchgate.netnih.gov

The cyclic nature of the dithiin precursor is crucial for the efficiency of these cycloaddition reactions. nih.gov This strategy has been successfully applied to the short total synthesis of the natural product cuparene in its racemic form. researchgate.netnih.gov The reaction proceeds smoothly even with challenging substrates, such as the direct cycloaddition across a tetrasubstituted olefin to construct the contiguous quaternary centers of cuparene. beilstein-journals.org This highlights the utility of 1,4-dithiine derivatives in the assembly of complex molecular architectures. beilstein-journals.orgresearchgate.net

Diels-Alder Reactivity of 1,4-Dithiine-Derived Dienophiles and Dienes

C-S Bond Cleavage and Rearrangement Processes

The 1,4-dithiine ring, a sulfur-containing heterocycle, exhibits a range of reactivity patterns, prominently featuring the cleavage of its carbon-sulfur (C-S) bonds. These cleavage and subsequent rearrangement reactions are often facilitated by transition metals and can lead to valuable isomeric products or entirely new heterocyclic systems.

Rhodium catalysts have been shown to effectively promote the isomerization and alkyne exchange reactions of 1,4-dithiins through the cleavage of two C-S bonds. researchgate.net For instance, 2,5- and 2,6-disubstituted 1,4-dithiins undergo isomerization in toluene (B28343) at 110 °C, resulting in an equilibrium mixture of the isomers. researchgate.net

At higher temperatures (150 °C), the reaction between 1,4-dithiins and dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields not only unsymmetrical 2,3-di(methoxycarbonyl)-1,4-dithiins but also 2,3-di(methoxycarbonyl)thiophenes. researchgate.net The formation of the latter is a consequence of desulfurization. researchgate.net

A proposed mechanism for this exchange reaction involves the oxidative addition of the rhodium catalyst to one of the S-S bonds, followed by a sequence of steps that ultimately leads to the exchange of the alkyne fragment.

| Reactants | Catalyst | Temperature (°C) | Products |

| 2,5-Disubstituted 1,4-dithiin | Rhodium | 110 | Equilibrium mixture of 2,5- and 2,6-isomers |

| 2,6-Disubstituted 1,4-dithiin | Rhodium | 110 | Equilibrium mixture of 2,5- and 2,6-isomers |

| 1,4-Dithiin and Dimethyl Acetylenedicarboxylate | Rhodium | 150 | 2,3-Di(methoxycarbonyl)-1,4-dithiin and 2,3-Di(methoxycarbonyl)thiophene |

Table 1: Transition Metal-Catalyzed Reactions of 1,4-Dithiins

The conversion of 1,4-dithiins to thiophenes represents a significant desulfurization pathway. This transformation can be promoted under certain reaction conditions, particularly at elevated temperatures in the presence of a transition metal catalyst and an alkyne. researchgate.net For example, the reaction of 1,4-dithiins with dimethyl acetylenedicarboxylate at 150 °C leads to the formation of thiophenes alongside the expected alkyne exchange product. researchgate.net

Another route to thiophenes involves the reaction of fused 1,2,3,4,5-pentathiepins with alkynes bearing electron-withdrawing groups in the presence of triphenylphosphine. researchgate.net This reaction proceeds under mild conditions to afford the corresponding 1,4-dithiins, which can then, under certain conditions, lead to thiophenes. researchgate.net Quantum-chemical calculations have been employed to understand the reaction mechanisms and the regioselectivity of these transformations. researchgate.net

Furthermore, electrophilic formylation of fully unsaturated dithiins can result in ring contraction and aromatizing desulfurization to yield formylated thiophenes as the primary products. beilstein-journals.orgbeilstein-journals.org

| Starting Material | Reagents | Product |

| 1,4-Dithiin | Dimethyl Acetylenedicarboxylate, Rhodium catalyst | 2,3-Di(methoxycarbonyl)thiophene |

| Fused 1,2,3,4,5-Pentathiepin | Alkynes with electron-withdrawing groups, Triphenylphosphine | 1,4-Dithiins (can lead to thiophenes) |

| Fully unsaturated dithiin | Electrophilic formylating agent | Formylated thiophene |

Table 2: Desulfurization Reactions Leading to Thiophenes

Transition Metal-Catalyzed Isomerization and Alkyne Exchange

Nucleophilic and Electrophilic Activation of the 1,4-Dithiine Ring

The 1,4-dithiine ring can be activated for both nucleophilic and electrophilic attack. The presence of the sulfur atoms influences the electron distribution within the ring, making certain positions susceptible to attack.

Facile magnesiation and zincation of the 1,4-dithiin scaffold can be achieved using TMPMgCl·LiCl and TMPZnCl·LiCl, respectively. researchgate.net This allows for the introduction of various functional groups through subsequent reactions with electrophiles, leading to polyfunctionalized 1,4-dithiins. researchgate.net The resulting zincated dithiins can be used in palladium-catalyzed cross-coupling reactions. beilstein-journals.org

Electrophilic substitution reactions on the 1,4-dithiin ring are also possible. For instance, nitration of 2,5-diphenyl-1,4-dithiin (B14170245) under room temperature conditions yields the mononitrated product without desulfurization. beilstein-journals.orgbeilstein-journals.org However, more forcing conditions, such as electrophilic formylation, can lead to ring contraction and the formation of thiophenes. beilstein-journals.orgbeilstein-journals.org

The reactivity of the 1,4-dithiine ring is thus a delicate balance of its inherent electronic properties and the reaction conditions employed, allowing for a diverse range of chemical transformations.

| Reaction Type | Reagents | Product |

| Magnesiation | TMPMgCl·LiCl | Magnesiated 1,4-dithiin |

| Zincation | TMPZnCl·LiCl | Zincated 1,4-dithiin |

| Nitration | Nitrating agent (room temp.) | Mononitrated 1,4-dithiin |

| Formylation | Formylating agent (forcing conditions) | Formylated thiophene |

Table 3: Nucleophilic and Electrophilic Activation of the 1,4-Dithiine Ring

Spectroscopic Characterization Methodologies in 1,4 Dithiine 1,4 Diium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For the 1,4-dithiine-1,4-diium cation, NMR is particularly crucial for determining its structure and investigating its potential aromatic character.

Application in Probing Aromaticity of Dicationic Species

A key question in the study of 1,4-dithiine-1,4-diium is its potential aromaticity. Aromatic compounds, which possess a cyclic, planar, conjugated system of 4n+2 π-electrons, exhibit a characteristic diatropic ring current when placed in an external magnetic field. researchgate.net This induced ring current generates a local magnetic field that deshields protons outside the ring, causing their signals to appear at a lower field (higher ppm) in the ¹H NMR spectrum. researchgate.net

Experimental and theoretical studies on a 1,4-dithiin dication annelated with bicyclo[2.2.2]octene units provided the first evidence for aromaticity in this system. rsc.orgnih.gov Upon two-electron oxidation of the neutral boat-shaped precursor to the planar dication, the ¹H NMR signal of the bridgehead protons, which are situated in the plane of the dithiin ring, showed a significant downfield shift of 2 ppm. rsc.org This marked deshielding is a strong indicator of a diamagnetic ring current, a hallmark of aromaticity. rsc.org

Specific Isotopic Labeling Studies

Isotopic labeling involves the selective replacement of an atom in a molecule with one of its isotopes, such as replacing ¹H with ²H (deuterium) or ¹²C with ¹³C. diva-portal.org This technique is a powerful tool in mechanistic studies and for aiding spectral assignment in NMR spectroscopy.

While specific isotopic labeling studies on 1,4-dithiine-1,4-diium are not widely reported, the methodology has been successfully applied to related sulfur-containing heterocycles. For instance, a facile synthesis of 1,3-[2-¹³C]- and 1,3-[2-¹³C, 2-²H₂]dithiane has been developed. diva-portal.org This demonstrates the feasibility of introducing isotopes at specific positions within the dithiin ring system. Such labeling could be used to:

Confirm the assignment of specific signals in ¹³C NMR spectra.

Probe reaction mechanisms, for example, by tracking the fate of labeled atoms.

Study kinetic isotope effects to determine rate-determining steps in reactions. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. rsc.org Each technique provides a unique "fingerprint" spectrum that is characteristic of the molecule's structure and bonding. rsc.orgrsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging, etc.). For a vibration to be IR-active, it must result in a change in the molecule's dipole moment.

In the context of 1,4-dithiine-1,4-diium research, FT-IR spectroscopy is valuable for identifying functional groups and observing changes in bonding upon dication formation. Studies on related dithiol complexes show characteristic vibrational bands. researchgate.net The disappearance of the S-H stretching band (around 2555 cm⁻¹) upon complexation is a clear indicator of S-H bond cleavage and metal-sulfur bond formation. researchgate.net Similarly, shifts in the C-S stretching vibrations can provide information about the bonding within the dithiin ring.

Comprehensive vibrational analysis of the related molecule thianthrene (B1682798) (dibenzo-1,4-dithiin) has been performed. While C-S stretching modes are often generally cited in the 600-800 cm⁻¹ range, detailed studies show that modes driven by C-S stretching are actually found in the ~400-500 cm⁻¹ range, while C-S-C bending modes occur between 200-300 cm⁻¹. mdpi.com These assignments provide a solid basis for interpreting the FT-IR spectra of 1,4-dithiine-1,4-diium.

Table 2: Selected FT-IR Vibrational Frequencies for Thiol and Dithiol Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| S-H | Stretch | 2555 - 2556 | researchgate.net |

| C-H | Asymmetric Stretch | ~2924 | researchgate.net |

| C-H | Symmetric Stretch | ~2852 | researchgate.net |

| CH₂ | Bend (Scissoring) | 1416 - 1467 | researchgate.net |

| CH₂ | Wag | 1226 - 1372 | researchgate.net |

| C-S | Stretch | ~400 - 500 | mdpi.com |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light (from a laser) by molecules. rsc.org For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule's electron cloud. rsc.org For molecules with a center of symmetry, the rule of mutual exclusion often applies, meaning vibrations that are IR-active are Raman-inactive, and vice versa.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, making it an excellent tool for studying the S-S and C-S bonds within the 1,4-dithiine ring. Studies on thianthrene and its radical cation have utilized Raman spectroscopy to probe changes in molecular structure upon ionization. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. mdpi.comdiva-portal.org The rich fingerprint provided by a Raman spectrum can be used to identify materials and characterize their structural properties.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques are fundamental in probing the electronic transitions and properties of molecules. For 1,4-dithiine-1,4-diium, these methods reveal information about the energy levels and the nature of the chromophoric system.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to an excited state. msu.edu This technique is instrumental in identifying the electronic transitions within the 1,4-dithiine-1,4-diium system. The absorption of energy can lead to several types of electronic transitions, including π → π* and n → π* transitions, which are common in unsaturated organic molecules. matanginicollege.ac.indavuniversity.org The energy required for these transitions follows the general order: σ→ σ* > n→ σ* > π→ π* > n→ π*. matanginicollege.ac.in

In conjugated systems like certain derivatives of 1,4-dithiine, the π to π* transitions are of particular interest as increased conjugation tends to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. msu.edu The presence of heteroatoms like sulfur with non-bonding electrons (n electrons) can also give rise to n → π* transitions. matanginicollege.ac.in The intensity of an absorption band, quantified by the molar absorptivity (εmax), provides information on whether a transition is "allowed" or "forbidden" by selection rules. matanginicollege.ac.in

Research on porphyrazine dyes incorporating the 1,4-dithiine moiety has shown high absorption in the UV-Vis region, suggesting their potential as building blocks for electronic and optical materials. nih.gov The absorption bands of these synthesized porphyrazine dyes can extend beyond 800 nm. nih.gov

Table 1: Typical Electronic Transitions Observed in Organic Molecules

| Transition | Description | Typical Wavelength Range (nm) |

|---|---|---|

| σ → σ* | Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. | < 200 |

| n → σ* | Excitation of an electron from a non-bonding orbital to a σ* antibonding orbital. | 150 - 250 |

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200 - 700 |

Data sourced from multiple references. msu.edumatanginicollege.ac.in

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub It is a powerful tool for determining the absolute configuration and conformation of chiral compounds in solution. ull.es Enantiomers will exhibit ECD spectra that are mirror images of each other. ull.es

For ECD analysis to be effective, the chiral molecule must contain a chromophore that absorbs light in the region being studied. ull.es The correlation between the wavelength of a Cotton effect in the ECD spectrum and the wavelength of its corresponding UV absorption transition is a key principle in interpreting the data. ull.es Modern approaches to ECD spectral analysis often involve comparing experimental spectra with those predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). ustc.edu.cn This combination of experimental and theoretical methods allows for reliable determination of a molecule's stereochemistry.

Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive and selective technique used to study the electronic structure of atoms and molecules. numberanalytics.com It involves exciting a sample with a laser and detecting the subsequent fluorescence emission as the excited species returns to a lower energy state. numberanalytics.com LIF can provide information on the concentration of specific quantum states, as well as the velocity distribution function, temperature, and mean velocity of particles.

This technique is particularly valuable for studying gas-phase ions, where it can be challenging to obtain a good signal-to-noise ratio. nih.govarxiv.org LIF experiments on trapped molecular ions are a developing area of research. nih.gov The high spectral resolution of LIF allows for detailed structural analysis and the study of dynamics in complex environments. researchgate.net

Electronic Circular Dichroism (ECD) Spectral Analysis

Electron Spin Resonance (ESR) Spectroscopy for Radical Cations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study species with one or more unpaired electrons, such as free radicals and radical cations. bhu.ac.in The fundamental principle is analogous to Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field. bhu.ac.in

When a paramagnetic species is placed in a magnetic field, the spin states of the unpaired electron are split in energy (Zeeman effect). bhu.ac.in The absorption of microwave radiation at a specific frequency can induce transitions between these energy levels, giving rise to an ESR spectrum. bhu.ac.in The resulting spectrum provides information about the local environment and the distribution of the unpaired electron within the molecule. bhu.ac.in

In the context of 1,4-dithiine derivatives, ESR is crucial for characterizing the radical cations that can be formed. Studies on related ether radical cations have shown that the unpaired electron can be largely confined to the heteroatom (in that case, oxygen) with significant delocalization onto adjacent protons. rsc.org ESR studies on the radical intermediates formed during the oxidation of 1,4-dihydropyridine (B1200194) derivatives have confirmed the formation of unstable radical species. nih.gov For the 1,4-dithiine radical cation, ESR would be expected to reveal hyperfine coupling between the unpaired electron and the protons on the dithiine ring, providing insight into the structure and conformation of the radical cation. For instance, in the radical cation of 1,4-dioxane, a related cyclic ether, only small proton splittings are observed. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. amrutpharm.co.in It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. amrutpharm.co.inlibretexts.org The peak with the highest m/z value in a mass spectrum typically corresponds to the molecular ion (M+), which is the intact molecule with one electron removed. libretexts.orgchemguide.co.uk The mass of this ion provides the molecular weight of the compound. chemguide.co.uk

In addition to the molecular ion, mass spectra often show a pattern of fragment ions. libretexts.org These fragments are formed when the molecular ion breaks apart in the mass spectrometer. chemguide.co.uk The fragmentation pattern is unique to a particular molecule and can serve as a "chemical fingerprint," providing valuable structural information. amrutpharm.co.in Analysis of these fragments can help to identify specific structural units within the molecule. amrutpharm.co.insavemyexams.com High-resolution mass spectrometry can provide highly accurate molecular masses, which can be used to determine the molecular formula of a compound. chemguide.co.uk

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical procedure used to determine the elemental composition of a compound. This technique provides the percentage by weight of each element present in the sample. The results of elemental analysis are crucial for confirming the empirical and molecular formula of a newly synthesized compound, such as a 1,4-dithiine-1,4-diium salt.

In conjunction with molecular weight determination from mass spectrometry, elemental analysis allows for the unambiguous establishment of a compound's molecular formula. For example, research on the synthesis of 1,4-dithiine-porphyrazine dyes utilized elemental analysis to confirm the proposed structures of the synthesized compounds. nih.gov Modern techniques like energy-dispersive X-ray spectroscopy (EDS) and electron energy loss spectroscopy (EELS) can provide nanoscale compositional characterization, offering detailed elemental maps of a material. thermofisher.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,4-Dithiine-1,4-diium |

| 1,4-Dioxane |

| 1,4-Dihydropyridine |

| Porphyrazine |

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a versatile and widely used method in quantum chemistry for studying the electronic structure of many-body systems. numberanalytics.com It is instrumental in exploring various facets of the 1,4-dithiine-1,4-diium cation.

Theoretical calculations are essential in determining the preferred three-dimensional structure of molecules. stackexchange.com For the 1,4-dithiin system, a significant conformational change is observed upon two-electron oxidation.

Neutral 1,4-dithiin is an 8π-electron system. To avoid the destabilizing effects of anti-aromaticity, the molecule adopts a non-planar, boat-like conformation. scispace.comresearchgate.netrsc.org This puckering of the ring breaks the conjugation, rendering the molecule non-aromatic. scispace.com Theoretical calculations, including ab initio Hartree-Fock (HF) and DFT studies, have confirmed this conformational preference, showing that 1,4-dithiins experience a significant decrease in energy when allowed to fold from a planar structure. scispace.comresearchgate.net The energy required to force the neutral 1,4-dithiin into a planar geometry is reportedly less than 2.7 kcal/mol, which indicates a high degree of conformational flexibility. scispace.com

In stark contrast, the 1,4-dithiine-1,4-diium dication, formed by a two-electron oxidation of the neutral molecule, is a 6π-electron system that conforms to Hückel's rule for aromaticity (4n+2 π-electrons). scispace.com Theoretical calculations, alongside NMR measurements, have established that this dication is both planar and aromatic. scispace.comrsc.orgscirp.org The oxidation process leads to a suppression of the pseudo Jahn-Teller effect, which is responsible for the puckering in the neutral molecule, resulting in the restoration of a planar nuclear configuration. scispace.comresearchgate.net Studies on a related derivative, 1,4-dithiin annelated with bicyclo[2.2.2]octene units, further corroborate through theoretical calculations that the resulting dication is aromatic. rsc.orgscirp.org

| Property | 1,4-Dithiin (Neutral) | 1,4-Dithiine-1,4-diium (Dication) | Source(s) |

| π-Electron Count | 8 | 6 | scispace.com |

| Aromaticity | Anti-aromatic / Non-aromatic | Aromatic | scispace.comrsc.orgscirp.org |

| Conformation | Non-planar (Boat) | Planar | scispace.comscispace.comresearchgate.net |

| Driving Force | Avoidance of anti-aromaticity, Pseudo Jahn-Teller Effect | Aromatic stabilization | scispace.comscispace.com |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters that influence a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies greater stability. unl.eduvulcanchem.com

For the 1,4-dithiine system, the transition from a neutral, non-planar molecule to a planar, aromatic dication involves a fundamental change in its electronic structure. The oxidation process removes two electrons, significantly lowering the energies of the molecular orbitals due to the increased positive charge.

While specific HOMO-LUMO energy values for the parent 1,4-dithiine-1,4-diium are not detailed in the available literature, DFT calculations serve as a predictive tool for designing derivatives with tailored electronic properties. For instance, DFT-guided studies on a related fused dithiine-dithiin system predicted that strategic substitution, such as fluorination, could effectively reduce the HOMO-LUMO gap, potentially enhancing its optoelectronic performance. lew.ro The HOMO-LUMO gap can be determined experimentally using methods like cyclic voltammetry and UV-visible spectroscopy, and computational methods such as DFT and AM1 can provide theoretical values for comparison. libretexts.org

| Parameter | Description | Relevance to 1,4-Dithiine-1,4-diium | Source(s) |

| HOMO | Highest Occupied Molecular Orbital | Energy level of the highest energy electrons. | unl.edu |

| LUMO | Lowest Unoccupied Molecular Orbital | Energy level of the lowest energy state for an added electron. | unl.edu |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates electronic stability, reactivity, and the energy of the lowest electronic excitation. The aromatic dication is expected to have a relatively large gap, contributing to its stability. | vulcanchem.comclinicsearchonline.org |

DFT is a powerful method for elucidating reaction mechanisms, allowing for the calculation of energy profiles along a reaction coordinate, including the identification of reactants, products, and transition states. stackexchange.com The generation of the 1,4-dithiine-1,4-diium cation via the two-electron electrooxidation of neutral 1,4-dithiin is the primary reaction pathway discussed in the literature. scispace.comrsc.org This transformation from a non-aromatic to an aromatic system is a key mechanistic feature.

Detailed DFT studies on the transition states and mechanisms of other reactions involving the 1,4-dithiine-1,4-diium cation are not extensively covered in the reviewed literature. However, the general applicability of DFT for such investigations is well-established, providing a framework for future studies into the reactivity of this dication. nih.gov

Noncovalent interactions, such as hydrogen and halogen bonds, play a critical role in molecular recognition, crystal engineering, and the stabilization of supramolecular structures. spbu.ruresearchgate.net The analysis of these weak interactions is often performed using computational methods like DFT, which can identify and characterize interaction points and energies.